6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog. This compound is classified under purine derivatives, which are essential components in biochemistry, particularly in the structure of nucleic acids. Purine nucleosides play significant roles in cellular metabolism and are crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.
The compound is derived from 9H-purine, a bicyclic structure containing fused imidazole and pyrimidine rings. The addition of a 3-C-methyl group to the ribofuranose sugar enhances its biological activity. This compound is categorized as a nucleoside analog due to its structural similarity to natural nucleosides, which allows it to interfere with normal nucleic acid metabolism.
The synthesis of 6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine typically involves several key steps:
The Vorbrüggen glycosylation method is commonly employed for such syntheses, allowing for regioselective attachment of the sugar moiety to the purine base .
The molecular formula of 6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine is . The structure consists of:
This configuration contributes to its biological activity and potential as a therapeutic agent.
The chemical reactivity of 6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine can be characterized by its interactions with various enzymes and substrates:
The mechanism of action for purine nucleoside analogs like 6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine primarily involves their incorporation into RNA or DNA during replication or transcription. Once incorporated, they can disrupt normal base pairing and lead to chain termination or misreading during protein synthesis. This mechanism underlies their potential as antiviral and anticancer agents.
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
6-Chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine has several scientific applications:
This compound exemplifies how modifications to nucleoside structures can enhance biological activity and therapeutic potential, making it a valuable subject in medicinal chemistry research.
The synthesis of 6-chloro-9-(3-C-methyl-β-D-ribofuranosyl)-9H-purine (CAS 849241-91-4) leverages both chemical and enzymatic strategies. While traditional chemical glycosylation dominates current routes, emerging chemoenzymatic approaches utilize transglycosylases or phosphorylases to attach modified ribose moieties to purine bases. These biocatalysts enable stereoselective N9-glycosidic bond formation under mild aqueous conditions, bypassing the need for extensive protecting groups. For example, nucleoside phosphorylases can accept 3-C-methyl-D-ribofuranose-1-phosphate as a donor substrate, though reported yields remain lower (15–30%) than chemical methods due to the steric hindrance of the 3'-methyl group [3] [9]. Recent optimization focuses on enzyme engineering (e.g., substrate tunnel mutations) to enhance activity toward bulky C3'-modified sugars, potentially improving atom economy and reducing heavy metal catalysts.
Achieving exclusive β-anomer formation in 3'-methylribofuranosyl nucleosides requires precise control of glycosylation conditions. The Vorbrüggen method is predominant, employing:
Table 1: Glycosylation Outcomes Under Different Protecting Groups
Sugar Protecting Group | Lewis Acid | β:α Ratio | Yield (%) | |
---|---|---|---|---|
2,5-Di-O-benzoate | SnCl₄ | 96:4 | 78 | |
2,5-Di-O-acetyl | TMSOTf | 89:11 | 65 | |
2,3-O-Isopropylidene | BF₃·Et₂O | 82:18 | 71 | [3] [10] |
Critical factors include:
The 6-chloro moiety in this analogue serves as a versatile handle for downstream derivatization:
Table 2: Key Post-Synthetic Reactions of 6-Chloro Intermediate
Reaction | Conditions | Product | Application |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O | 6-Arylpurine ribosides | Anticancer agents [6] |
Azide displacement | NaN₃, DMF, 80°C | 6-Azido precursor to 6-amino derivatives | Antiviral prodrugs [3] |
Aminolysis | Aliphatic amines, Et₃N, 60°C | 6-Substituted aminopurines | Kinase inhibitors [9] |
Protecting group selection critically impacts yield and deprotection efficiency in 3-C-methylribose chemistry:
Disadvantages: Require harsh deprotection (0.5 M NaOMe/MeOH, 12–24 h), leading to ∼15% epimerization at C1' and purine depurination [3] [10]
Acetyl (Ac) groups:
Disadvantages: Reduced stereocontrol (β:α = 89:11) due to weaker neighboring group effects; acetyl migration to C3-OH during storage [3]
Acetonides (isopropylidene):
Table 3: Protecting Group Performance in Target Synthesis
Protecting Group | Deprotection Conditions | Deprotection Yield (%) | Epimerization Risk | |
---|---|---|---|---|
Benzoate | 0.5 M NaOMe/MeOH, 12 h | 70–75 | High | |
Acetyl | NH₃/MeOH, 4 h | 85–90 | Low | |
TBDMS | TBAF/THF, 24 h | 80–82 | Moderate | [3] [5] |
Optimal strategies use hybrid approaches: C2-O-benzoate for stereocontrol combined with C5-O-TBDMS for orthogonal deprotection. This reduces epimerization to <5% while maintaining β-selectivity >94% [3] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1